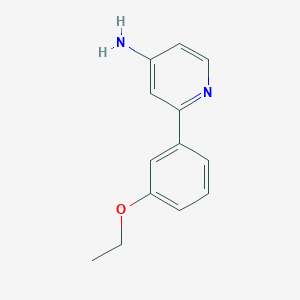

2-(3-ethoxyphenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-(3-ethoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)13-9-11(14)6-7-15-13/h3-9H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZODETXJODZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing 2-(3-ethoxyphenyl)pyridin-4-amine involves the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution:

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods such as continuous flow synthesis and the use of readily available starting materials. The choice of method depends on factors like yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Substitution: The amine group allows for various substitution reactions, including acylation and alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for acylation and alkylation reactions, respectively.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of amides or secondary amines.

Scientific Research Applications

Chemistry: 2-(3-Ethoxyphenyl)pyridin-4-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors is of significant interest .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory, anticancer, and antiviral agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity .

Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential as herbicides, insecticides, and fungicides .

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 2-(3-ethoxyphenyl)pyridin-4-amine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Phenyl Ring

2-(4-Chlorophenyl)pyridin-4-amine

- Substituent : Chloro (-Cl) at the phenyl 4-position.

- Molecular Formula : C₁₁H₉ClN₂.

- Key Differences : The chloro group is electron-withdrawing, reducing electron density on the phenyl ring compared to the ethoxy group. This alters binding affinity in receptor interactions and increases hydrophobicity .

2-(Thiophen-3-yl)pyridin-4-amine

- Substituent : Thiophene ring replaces the phenyl group.

- Molecular Formula : C₉H₈N₂S.

- This is useful in organic electronics and as a bioisostere in drug design .

Substituent Variations on the Pyridine Ring

3-(Trifluoromethyl)pyridin-4-amine

- Substituent : Trifluoromethyl (-CF₃) at the pyridine 3-position.

- Molecular Formula : C₆H₅F₃N₂.

- Key Differences : The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability and lipophilicity. This compound is used in agrochemical and pharmaceutical research .

4-Methyl-N-(3-methylphenyl)pyridin-2-amine

- Substituents : Methyl (-CH₃) groups on both pyridine (4-position) and phenyl (3-position).

- Molecular Formula : C₁₃H₁₄N₂.

- The compound’s crystal structure has been resolved for crystallographic studies .

Saturated and Complex Heterocyclic Derivatives

4-Phenyl-3,6-dihydropyridin-1(2H)-amine

- Structure : Partially saturated pyridine (dihydropyridine) with a phenyl group.

- Molecular Formula : C₁₁H₁₄N₂.

- Key Differences : The dihydropyridine ring introduces conformational flexibility and redox activity, relevant in calcium channel modulators and NADH analogs .

N-{[(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

- Structure : A complex bicyclic derivative with a tetrahydro-2H-pyran moiety.

- Molecular Formula : C₂₅H₃₈N₂O₂.

- Key Differences : The extended hydrophobic structure enhances blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies .

Q & A

Basic: What are the optimal synthetic routes for 2-(3-ethoxyphenyl)pyridin-4-amine, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis typically involves multi-step reactions, such as coupling 3-ethoxyphenylboronic acid with a halogenated pyridin-4-amine precursor via Suzuki-Miyaura cross-coupling . Key considerations include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Temperature control : Maintain 80–100°C in a degassed solvent (e.g., dioxane/water mixture) to prevent side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the ethoxyphenyl and pyridin-4-amine moieties. Look for aromatic protons at δ 6.8–8.2 ppm and ethoxy signals at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- X-ray crystallography : Use SHELXL for refinement. For crystals grown via slow evaporation (acetonitrile), resolve twinning with HKLF 5 format in SHELXTL .

Intermediate: How can researchers identify potential biological targets for this compound?

Answer:

- In silico screening : Perform molecular docking (AutoDock Vina) against kinase or GPCR libraries. Prioritize targets with ΔG < −8 kcal/mol .

- In vitro assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced: What computational strategies are recommended to model electronic properties and reactivity?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD simulations : Run 100 ns trajectories (AMBER) to study binding stability with biological targets. Calculate RMSD/RMSF to identify critical interaction residues .

Advanced: How should researchers address contradictions in reported synthesis yields or bioactivity data?

Answer:

- Yield discrepancies : Re-evaluate reaction stoichiometry (e.g., 1.2:1 boronic acid:halide ratio) and catalyst loading (5–10 mol% Pd) .

- Bioactivity variability : Standardize assay conditions (e.g., cell line passage number, serum concentration). Use positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: What challenges arise in resolving crystal structures of derivatives, and how can they be mitigated?

Answer:

- Twinning : Common in orthorhombic systems. Use TWINABS for data scaling and refine with BASF parameters in SHELXL .

- Disorder : Apply ISOR/SADI restraints to ethoxyphenyl groups. For high R-factors (>0.08), collect low-temperature (100 K) data to reduce thermal motion artifacts .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Ethoxy substitution : Replace with methoxy or trifluoromethoxy to assess steric/electronic effects on target binding .

- Pyridine ring modifications : Introduce methyl or fluorine at C5 to enhance lipophilicity (ClogP <3.5) and blood-brain barrier penetration .

Advanced: What methodologies are used to assess compound stability under physiological conditions?

Answer:

- pH stability : Incubate in PBS (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 220 nm). >90% recovery at pH 7.4 indicates suitability for oral administration .

- Thermal stability : Perform TGA/DSC (5°C/min, N₂ atmosphere). Decomposition >200°C suggests solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.